molecular formula C13H23NS B3158069 N-(2-Thienylmethyl)-1-octanamine CAS No. 855379-69-0

N-(2-Thienylmethyl)-1-octanamine

Cat. No. B3158069
M. Wt: 225.4 g/mol
InChI Key: ZSICCSOZVDKTNF-UHFFFAOYSA-N
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Description

“N-(2-Thienylmethyl)-2-Pyridinamine” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “N-(2-Thienylmethyl)glutamic Acid”, is also available from Sigma-Aldrich .


Synthesis Analysis

While specific synthesis information for “N-(2-Thienylmethyl)-1-octanamine” was not found, a related study discusses the synthesis of a class of antimicrobials using 1,2-phenylenediamine derivatives reacted with various aliphatic and heteroaliphatic dicarboxylic acids .


Molecular Structure Analysis

The molecular structure of “N-(2-Thienylmethyl)-2-Pyridinamine” has a linear formula of C10H10N2S . Another compound, “N,N-Dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium iodide”, has a molecular formula of C15H20INOS .

Scientific Research Applications

Synthesis and Materials Applications

  • Synthesis and Thermoelectric Properties : The synthesis of superconducting nanoparticles using N-(2-Thienylmethyl)-1-octanamine alongside other amphiphilic molecules has led to the creation of highly crystalline nanoparticles exhibiting superconducting transition characteristics. These nanoparticles demonstrated semiconductor-like behavior and a ZT of 1.47 × 10−3 at 300 K, indicating potential applications in thermoelectric materials (Chtioui-Gay et al., 2016).

Nanotechnology and Particle Synthesis

  • Electrosynthesis of Nanoparticles : N-(2-Thienylmethyl)-1-octanamine has been used to control the growth of spherical nanoparticles during the electrosynthesis of TTFCl 0.77, producing particles with sizes in the 4–12 nm range. This demonstrates its utility in nanotechnology and materials science for controlling nanoparticle size and distribution (Foulal et al., 2018).

Photophysical Properties and Applications

  • Luminescent Properties for White Light Emission : Research into benzothiazole derivatives, including compounds related to N-(2-Thienylmethyl)-1-octanamine, has revealed their potential in white light emission technologies. These compounds exhibit distinct luminescence properties, which can be exploited in developing white-light-emitting devices for display and lighting applications (Lu et al., 2017).

Analytical Chemistry and Spectroscopy

  • Femtosecond Laser Spectroscopy : A study on the coordination complex of europium with a structure similar to N-(2-Thienylmethyl)-1-octanamine explored its luminescence response under high-power femtosecond laser pulses. This research highlights the potential of such compounds in enhancing the efficiency of bioassays and fluorescent microscopy in biomedical diagnostics (Hadjichristov et al., 2009).

Future Directions

While specific future directions for “N-(2-Thienylmethyl)-1-octanamine” were not found, there are ongoing studies on the development of drugs based on imidazole and benzimidazole bioactive heterocycles . Another study discusses the potential of TRPM8 activation in epileptic brain regions as a new therapeutic approach .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)octan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c1-2-3-4-5-6-7-10-14-12-13-9-8-11-15-13/h8-9,11,14H,2-7,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSICCSOZVDKTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Thienylmethyl)-1-octanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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